(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Overview
Description
The compound (5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
is a chemical substance with the CAS number 1704081-35-5 . It is used for pharmaceutical testing and as a reference standard .
Molecular Structure Analysis
The molecular formula of this compound is C28H36BNO6SSi and it has a molecular weight of 553.55 g/mol .Scientific Research Applications
Metal-Free Coupling in Pharmaceutical Industry
The compound has been utilized in metal-free coupling processes, particularly in the pharmaceutical industry. It aids in coupling aromatic moieties with saturated heterocyclic partners, such as oxetanes, piperidines, and azetidines, from parent ketones, indicating its significance in synthesizing functionalized sp(2)-sp(3) linked bicyclic building blocks (Allwood, Blakemore, Brown, & Ley, 2014).
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds
This chemical has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes, stable at room temperature, have shown utility in base-induced chemiluminescence, expanding their application scope in chemical studies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Crystal Structure and DFT Calculations
In crystallography and computational chemistry, derivatives of this compound have been synthesized and analyzed through X-ray diffraction studies and density functional theory (DFT) calculations. These studies shed light on the reactive sites for electrophilic and nucleophilic nature of the molecules, proving crucial in understanding their chemical behavior (Kumara et al., 2017).
Antibacterial Activities
In microbiology, derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This exploration points to potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Enantioselective Synthesis in Organic Chemistry
It is also used in the enantioselective synthesis, which is pivotal in organic chemistry. It facilitates the creation of specific isomers of compounds, which is crucial for the development of drugs with desired efficacy and minimal side effects (Marin et al., 2004).
properties
IUPAC Name |
[5-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]sulfonyl-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BNO6SSi/c1-28(2,3)38(24-11-7-5-8-12-24,25-13-9-6-10-14-25)36-22-17-19-30(20-18-22)37(33,34)23-15-16-27(35-4)26(21-23)29(31)32/h5-16,21-22,31-32H,17-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOJTYIPRMTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BNO6SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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